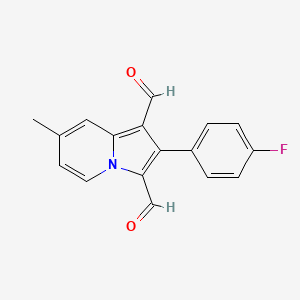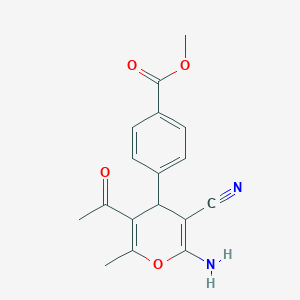![molecular formula C14H12Cl2N6 B11513772 (2,4-Dichloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine](/img/structure/B11513772.png)
(2,4-Dichloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine is a complex organic compound that features a combination of dichlorophenyl, pyrazol, and triazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine
- N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine derivatives
Uniqueness
The uniqueness of N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12Cl2N6 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C14H12Cl2N6/c1-9-5-10(2)22(20-9)14-19-17-8-21(14)18-7-11-3-4-12(15)6-13(11)16/h3-8H,1-2H3/b18-7+ |
InChI Key |
RMLKZVFYZKQFFZ-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=CN2/N=C/C3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2N=CC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide](/img/structure/B11513689.png)
![Methyl N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-1,1,1,3,3,3-hexafluoropropan-2-YL}carbamate](/img/structure/B11513696.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(2-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole](/img/structure/B11513702.png)
![Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-](/img/structure/B11513703.png)

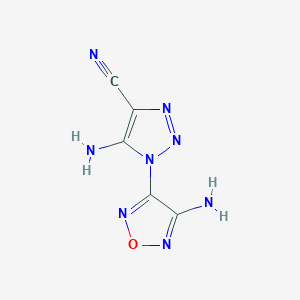
![Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11513728.png)
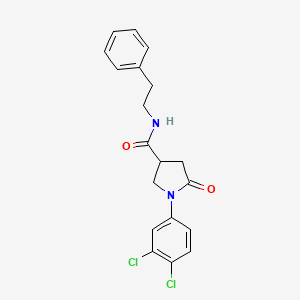
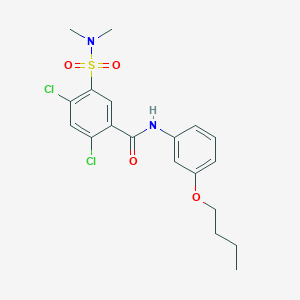
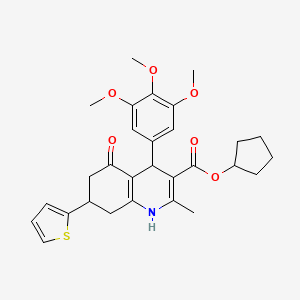
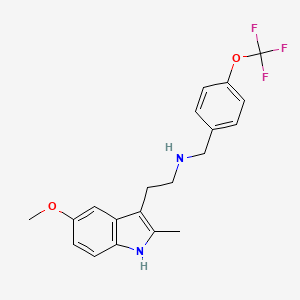
![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513761.png)
